Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy Analog
The lipophilicity of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is lower than its methoxy analog, which may influence its partitioning behavior and bioavailability in biological systems. The target compound has a calculated LogP of 3.0123 , compared to a LogP of 3.1454 for 4-methoxy-1-nitro-2-(trifluoromethyl)benzene [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.0123 (calculated) |
| Comparator Or Baseline | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: 3.1454 (calculated) |
| Quantified Difference | 0.1331 units lower LogP |
| Conditions | Calculated values using standard algorithms |
Why This Matters
This difference in LogP can affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile when used as an intermediate in drug or agrochemical synthesis.
- [1] Molbase. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. Physicochemical Properties. Retrieved 2024. View Source
